molecular formula C19H28N2OS B10796150 N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea

N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea

Cat. No.: B10796150
M. Wt: 332.5 g/mol
InChI Key: PTBLMHUNNYYRFT-UHFFFAOYSA-N
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Description

N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea is a thiourea derivative characterized by a bicyclic cyclohexyl framework substituted with a hydroxyl group and an aromatic phenyl ring. Thiourea derivatives are renowned for their versatile applications in enzyme inhibition, metal sensing, and coordination chemistry due to their ability to engage in hydrogen bonding (via N–H and C=S groups) and act as ligands for transition metals .

Properties

Molecular Formula

C19H28N2OS

Molecular Weight

332.5 g/mol

IUPAC Name

1-[1-(2-hydroxycyclohexyl)cyclohexyl]-3-phenylthiourea

InChI

InChI=1S/C19H28N2OS/c22-17-12-6-5-11-16(17)19(13-7-2-8-14-19)21-18(23)20-15-9-3-1-4-10-15/h1,3-4,9-10,16-17,22H,2,5-8,11-14H2,(H2,20,21,23)

InChI Key

PTBLMHUNNYYRFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2CCCCC2O)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

MMV665980 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of MMV665980 involves the inhibition of key enzymes in the coenzyme A synthesis pathway of Plasmodium falciparum. Specifically, it targets enzymes such as phosphopantetheine adenylyltransferase and dephospho coenzyme A kinase, which are essential for the synthesis of coenzyme A . By inhibiting these enzymes, MMV665980 disrupts the parasite’s metabolic processes, leading to its death.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Thiourea derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea Hydroxycyclohexyl, phenyl ~348.5 g/mol* Enhanced H-bonding, potential enzyme inhibition -
N-cyclohexyl-N′-(4-nitrobenzoyl)thiourea Nitrobenzoyl, cyclohexyl 321.39 g/mol Crystalline (P21/c), metal chelation
N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea Cyanophenyl, dimethylaminocyclohexyl 314.44 g/mol Lipophilic, asymmetric catalysis
N-phenyl-N'-(5-chloro-2-methoxyphenyl)thiourea Chloro, methoxyphenyl 293.78 g/mol Transition metal complexes (Cu, Ni)
N-(1,1-dimethylethyl)-N′-(2-methylphenyl)thiourea tert-butyl, methylphenyl 222.35 g/mol Commercial availability, solid-state studies

*Estimated based on structural similarity.

Key Observations:

  • Hydrophilicity vs. Lipophilicity : The hydroxyl group in the target compound improves water solubility compared to derivatives with nitro (e.g., ) or trifluoromethyl groups (e.g., ), which are more hydrophobic.
  • Crystallinity: Derivatives like N-cyclohexyl-N′-(4-nitrobenzoyl)thiourea form stable monoclinic crystals via intermolecular N–H···S bonds, a feature likely shared by the target compound due to its hydroxy and thiourea motifs .
  • Metal Chelation : Thioureas with electron-withdrawing groups (e.g., nitro, chloro) show stronger metal-binding affinity, as seen in N-phenyl-N'-(5-chloro-2-methoxyphenyl)thiourea’s Cu(II) complexes . The target compound’s hydroxyl group may facilitate chelation through O–H···metal interactions.

Research Findings and Trends

  • Structure-Activity Relationships : Electron-withdrawing groups (e.g., nitro, chloro) enhance metal chelation but reduce solubility, while hydrophilic groups (e.g., hydroxy, sulfonate) improve aqueous compatibility .
  • Biological Potential: Thioureas with asymmetric centers (e.g., dimethylaminocyclohexyl in ) show promise in enantioselective reactions, a domain where the target compound’s stereochemistry could be explored.

Biological Activity

N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea is a thiourea derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiourea core with a phenyl group and a cyclohexyl substituent, which contributes to its unique biological profile. The presence of the hydroxyl group on the cyclohexyl moiety enhances its solubility and potential interactions with biological targets.

The biological activity of thioureas, including this compound, is often attributed to their ability to interact with various enzymes and receptors. Thioureas can act as enzyme inhibitors, modulating pathways involved in cell signaling, inflammation, and cancer progression. Specifically, the compound may inhibit certain kinases or other proteins involved in tumor growth and metastasis.

Anticancer Properties

Several studies have investigated the anticancer potential of thiourea derivatives. This compound has shown promising results in inhibiting the proliferation of cancer cells. For example:

  • Case Study 1 : In vitro assays demonstrated that this compound inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Case Study 2 : A study on prostate cancer cells revealed that treatment with this thiourea led to significant reductions in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent against prostate cancer.

Antimicrobial Activity

Thioureas are also known for their antimicrobial properties. This compound exhibited activity against various bacterial strains:

  • Table 1: Antimicrobial Activity
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's mechanism against bacteria may involve disruption of cell membrane integrity or interference with metabolic pathways.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to evaluate its toxicity. Preliminary studies indicate that this compound has a moderate toxicity profile:

  • Case Study 3 : In an acute toxicity study on rodents, doses up to 200 mg/kg did not result in significant adverse effects, indicating a relatively safe profile for further development.

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